molecular formula C13H16O2 B2981231 (3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one CAS No. 69974-12-5

(3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one

Cat. No. B2981231
CAS RN: 69974-12-5
M. Wt: 204.269
InChI Key: YCJJQVJJQFIVGZ-WDEREUQCSA-N
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Description

(3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one, also known as tert-butylphenyloxetanone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Redox Properties and Structural Analysis

  • Compounds like 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) exhibit unique redox properties, including singlet ground states and characteristic EPR fine structures (Kanno et al., 1993). These properties are crucial in studying the behavior of organic compounds under various conditions.

2. Antioxidant Activity

  • Studies on compounds like 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol have helped understand the antioxidant properties and mechanisms of similar structures, which can be applied to (3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one (Lucarini et al., 2001).

3. Calcium Antagonistic Activity

  • Research on compounds like CP-060, which possess both Ca(2+) overload inhibition and antioxidant activity, helps in understanding the potential therapeutic applications of structurally related compounds (Kato et al., 1999).

4. Synthesis and Crystal Structures

  • The efficient synthesis and crystal structure analysis of compounds like N-tert-butanesulfinyl imines provide insights into the synthesis routes and structural characteristics that might be relevant for (3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one (Ellman et al., 2002).

5. Biocatalytic Synthesis

  • The biocatalytic synthesis of key intermediates for drugs like atazanavir using compounds like (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane highlights the potential for biocatalysis in creating complex organic compounds (Wu et al., 2019).

6. Photophysical Properties

  • Research on polypyridine ruthenium(II) complexes and their photophysical properties can be extrapolated to understand the behavior of similar complex organic molecules under light exposure (Bonnet et al., 2003).

properties

IUPAC Name

(3S,4R)-4-tert-butyl-3-phenyloxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)11-10(12(14)15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJJQVJJQFIVGZ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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